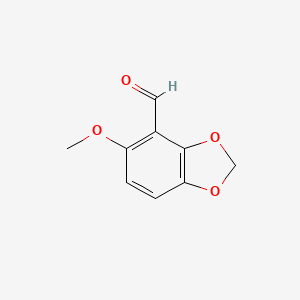
1,3-Benzodioxole-4-carboxaldehyde, 5-methoxy-
Cat. No. B8717773
Key on ui cas rn:
23724-22-3
M. Wt: 180.16 g/mol
InChI Key: IMLCPQOIRGAGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04876277
Procedure details


Compound 1 (47 g) in dry acetone (500 ml), K2CO3 (100 g) and dimethylsulphate (70 ml) were refluxed overnight. The white solid was filtered off, the filtrate concentrated, diluted with water and extracted with EtOAc. The EtOAc layer was washed with NaHCO3 solution and water, dried over anhydrous MgSO4. Removal of solvent afforded a straw coloured liquid, one spot by TLC, IR νmaxliq.film cm-1 : 1624; UV νmaxMeOH nm (ε): 296 (2875), 236 (2937), 217 (3027): 1H-NMR δ (CDCl3): 3.74 (3H, s, OCH3), 5.91 (2H, s, OCH2O), 6.31 (1H, dd, J=2.5, 8.5 Hz, H-5), 6.49 (1H, d, J=2.5, Hz, H-1), 6.70 (1H, d, J=8.5 Hz, H-4); HRMS m/z: 152.0473 (M+, 100, C8H8O3), 137.0238 (M+ --CH3, 88.42, C7H5O3). This methyl ether (40 g) in absolute THF (300 ml) at -10 C under argon gas was stirred with butyl lithium in hexane (100 ml, 1.1 mole) for 21/2 hrs. After the addition of BuLi the temperature of the reaction mixture was slowly raised to room temperature. Formation of the anion was confirmed by quenching an aliquot of the reaction mixture with D2O and observing the 1H=NMR (disappearance of the doublet signal at 6.49 ppm). The anion thus formed was stirred with dry DMF (20 ml) in THF (100 ml), at 0° C. (10 min) followed by refluxing (2 hrs). The reaction mixture was then acidified with HCL (6N) and extracted with ether (11/2 L). Drying over anhydrous MgSO4 and evaporation of the solvent afforded a pale yellow crystalline compound mp 124° C., IR νmaxKBr cm-1 : 1620, 1695, UV νmaxMeOH nm (ε): 211 (7811), 217.9 (7788), 268 (4536), 294.6 (2177): 1H-NMR δ (CDCl3): 3.81 (3H, s, OCH3), 6.07 (2H, s, OCH2O), 6.33 (1H, d, J=7 Hz, H-5), 6.88 (1H, d, J=Hz, H-4), 10.31 (1H, s, aldehyde); HRMS m/z: 180.0401 (M+, 100, C9H8O4), 165.0189 (M+ --CH3, 35, C8H5O4), 137.0238 (M+ --CH3CO, 45, C7H5O3).






[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([OH:10])=[CH:4][C:3]=2[O:2]1.C([O-])([O-])=O.[K+].[K+].COS(OC)(=O)=O.[CH3:24][O:25][CH3:26].C([Li])CCC.CCCCCC>CC(C)=O.C1COCC1.CN(C=O)C>[CH3:24][O:25][C:26]1[C:4]([CH:5]=[O:10])=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][CH:6]=1 |f:1.2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Three
[Compound]
|
Name
|
( ε )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
COC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white solid was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The EtOAc layer was washed with NaHCO3 solution and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a straw
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by quenching an aliquot of the reaction mixture with D2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The anion thus formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing (2 hrs)
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (11/2 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying over anhydrous MgSO4 and evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C(=C1C=O)OCO2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
